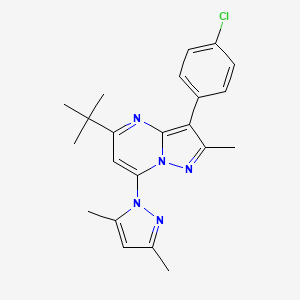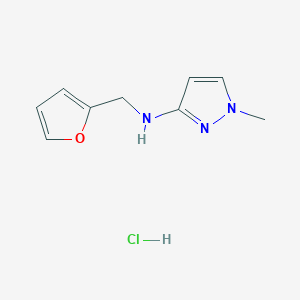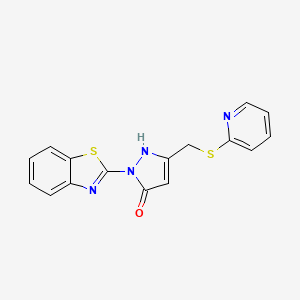
C22H24ClN5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H24ClN5 is a complex organic molecule. It is characterized by the presence of 22 carbon atoms, 24 hydrogen atoms, one chlorine atom, and five nitrogen atoms. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H24ClN5 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a chlorinated aromatic compound, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using optimized synthetic routes. These methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The industrial process also includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
C22H24ClN5: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, commonly seen in nucleophilic substitution reactions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
C22H24ClN5: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of C22H24ClN5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
C22H24ClN5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with chlorinated aromatic rings and nitrogen-containing groups.
Uniqueness: The unique combination of functional groups in gives it distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H24ClN5 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H24ClN5/c1-13-11-14(2)27(25-13)19-12-18(22(4,5)6)24-21-20(15(3)26-28(19)21)16-7-9-17(23)10-8-16/h7-12H,1-6H3 |
InChI Key |
NTUXVLWLCUQAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B12214948.png)




![4-[7-bromo-5-(2-chlorophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]-4-oxobutanoic acid](/img/structure/B12214984.png)
![2-(4-Methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B12214996.png)
![4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12215006.png)

![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12215016.png)
![7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro-](/img/structure/B12215023.png)
![N-(3-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12215025.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B12215030.png)
